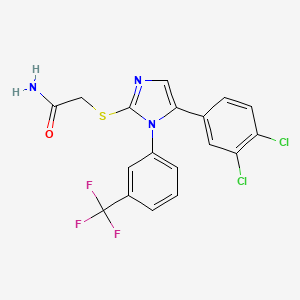

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

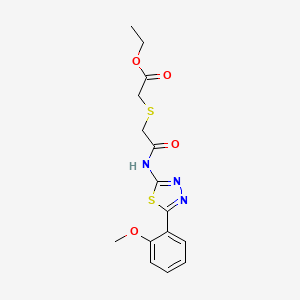

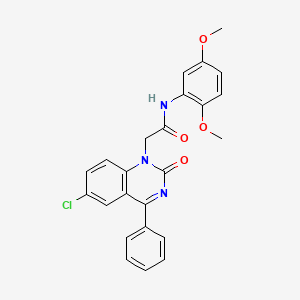

The compound of interest, 2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, they offer insights into similar molecules that can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds involves the formation of specific bonds and functional groups that are likely to be relevant to the synthesis of our target compound. For instance, the transformation of 2-(acetamido)-3-(4-chlorophenyl)acrylohydrazide into various imidazolin-5(4H)-ones and thiosemicarbazides, as described in paper , suggests a method that could potentially be adapted for the synthesis of the target compound. This method involves the reaction of aromatic aldehydes or aryl isothiocyanates with an acrylohydrazide precursor.

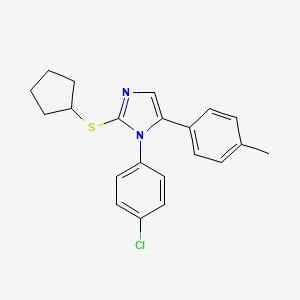

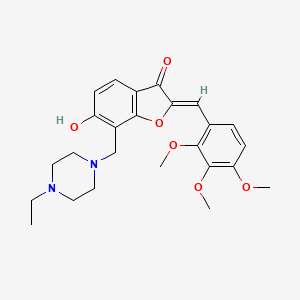

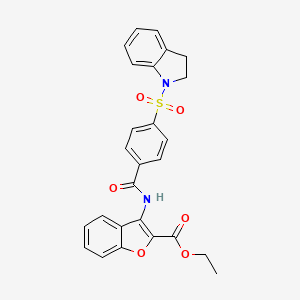

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the orientation of phenyl and heterocyclic rings, as well as the presence of hydrogen bonding in the crystal structure. For example, in the acetamides described in papers and , the orientation of the phenyl ring with respect to the thiazole ring varies slightly, and the molecules are linked via hydrogen bonds forming specific chain patterns in the crystal. These structural features are important for understanding the molecular conformation and potential intermolecular interactions of the target compound.

Chemical Reactions Analysis

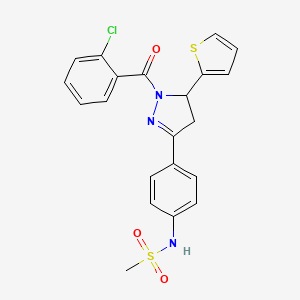

The chemical reactivity of acetamide derivatives can be inferred from the types of reactions they undergo. The transformation processes described in paper involve the use of aromatic aldehydes and aryl isothiocyanates, indicating that the functional groups present in these molecules are reactive towards nucleophilic substitution and addition reactions. These insights can be applied to predict the reactivity of the target compound's functional groups, such as the imidazole ring and the acetamide moiety.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of the target compound are not provided, the properties of similar compounds can offer some predictions. The crystalline nature of the compounds in papers and , along with their specific hydrogen bonding patterns, suggest that the target compound may also exhibit solid-state characteristics that influence its melting point, solubility, and stability. The presence of halogens and a trifluoromethyl group in the target compound is likely to affect its polarity, boiling point, and potential biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Structural Insights and Synthesis Pathways

The study of related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, reveals the structural complexity and the potential for generating diverse molecular arrays through intermolecular interactions. These interactions facilitate the formation of 3-D arrays crucial for the development of new materials or pharmaceuticals (Boechat et al., 2011).

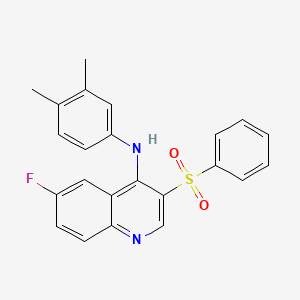

Antibacterial and Anticancer Applications

Antimicrobial and Antitumor Activities

Compounds synthesized from similar chemical structures have been screened for their antimicrobial activity against different microorganisms, indicating potential uses in developing new antibacterial agents (Mistry, Desai, & Intwala, 2009). Furthermore, derivatives have shown considerable anticancer activity against various cancer cell lines, suggesting avenues for the development of novel antitumor medications (Yurttaş, Tay, & Demirayak, 2015).

Physicochemical Properties

Acidity and Protonation Studies

Investigations into the acidity constants of acetamide derivatives offer insights into their chemical behavior, which is crucial for understanding their interaction with biological systems and their stability in pharmaceutical formulations (Duran & Canbaz, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3N3OS/c19-13-5-4-10(6-14(13)20)15-8-25-17(28-9-16(24)27)26(15)12-3-1-2-11(7-12)18(21,22)23/h1-8H,9H2,(H2,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLYTJZFVPIQRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3,4-dichlorophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2543289.png)

![2-[2-(1H-1,2,3-Triazol-1-yl)ethyl]piperidine](/img/structure/B2543294.png)

![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2543300.png)

![N-(2,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2543301.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543305.png)

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2543307.png)